Molecular Weight Divergence Relative to Non-Oxa Analog
The target compound (C9H17NO2) exhibits a molecular weight of 171.24 g/mol, which is 1.98 g/mol higher than the non-oxa analog 1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol (C10H19NO, MW 169.26 g/mol) [1]. This difference arises from the replacement of a carbon atom with an oxygen atom within the bicyclic framework, altering the compound's density and hydrogen-bonding capacity [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 171.24 |
| Comparator Or Baseline | 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol (CAS 1785244-68-9): 169.26 |
| Quantified Difference | +1.98 g/mol (1.17% increase) |
| Conditions | Calculated based on molecular formula (C9H17NO2 vs C10H19NO) |
Why This Matters
Even small differences in molecular weight can influence membrane permeability and metabolic stability in drug discovery campaigns.
- [1] Chemsrc. (2025). 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol (CAS 1785244-68-9). Retrieved from https://m.chemsrc.com/cas/1785244-68-9_3402104.html View Source
- [2] PubChem. (2025). 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-3-Oxa-8-azabicyclo-3.2.1-octan-8-yl-propan-2-ol View Source
